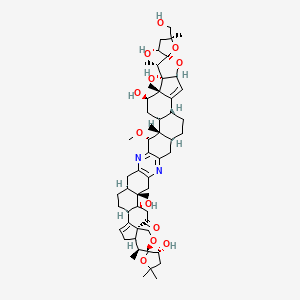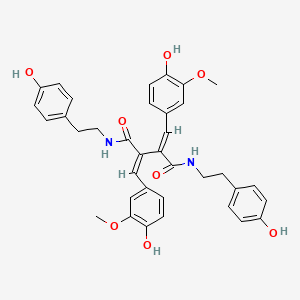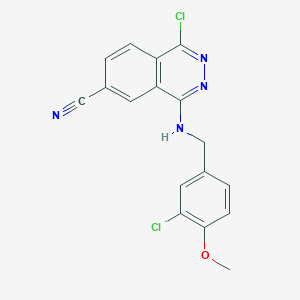
Caproctamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caproctamine is a synthetic polyamine known for its potential pharmacological applications. It is a derivative of methoctramine, with modifications that enhance its affinity for acetylcholinesterase (AChE) and muscarinic M2 receptors . This compound has been extensively studied for its role in neurodegenerative diseases, particularly Alzheimer’s disease .
Preparation Methods
Caproctamine is synthesized through a series of chemical reactions involving the transformation of methoctramine. The synthetic route typically involves the conversion of inner amine functions into amide groups and the insertion of methyl groups on the terminal nitrogens The reaction conditions are carefully controlled to ensure the desired modifications are achieved
Chemical Reactions Analysis
Caproctamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have varying biological activities.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various substituents. The major products formed from these reactions are derivatives of this compound with modified pharmacological profiles .
Scientific Research Applications
Mechanism of Action
Caproctamine exerts its effects by interacting with specific molecular targets, including acetylcholinesterase and muscarinic M2 receptors . The compound binds to these targets through ionic interactions, which inhibit their activity and modulate various biochemical pathways . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Caproctamine is unique among polyamines due to its specific modifications, which enhance its affinity for acetylcholinesterase and muscarinic M2 receptors . Similar compounds include:
Methoctramine: The parent compound of this compound, known for its affinity for muscarinic receptors.
ELP 12: A muscarinic cholinergic M2 receptor antagonist with similar pharmacological properties.
These compounds share structural similarities with this compound but differ in their specific modifications and biological activities .
Properties
Molecular Formula |
C40H66N4O4 |
|---|---|
Molecular Weight |
667.0 g/mol |
IUPAC Name |
6-[(2-methoxyphenyl)methyl-methylamino]-N-[8-[6-[(2-methoxyphenyl)methyl-methylamino]hexanoyl-methylamino]octyl]-N-methylhexanamide |
InChI |
InChI=1S/C40H66N4O4/c1-41(33-35-23-15-17-25-37(35)47-5)29-19-11-13-27-39(45)43(3)31-21-9-7-8-10-22-32-44(4)40(46)28-14-12-20-30-42(2)34-36-24-16-18-26-38(36)48-6/h15-18,23-26H,7-14,19-22,27-34H2,1-6H3 |
InChI Key |
HDAQKLAKMZNBQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCC(=O)N(C)CCCCCCCCN(C)C(=O)CCCCCN(C)CC1=CC=CC=C1OC)CC2=CC=CC=C2OC |
Synonyms |
caproctamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,9S)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1247925.png)

![{2-[2-((R)-4-Hexyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-2-yl)-ethoxy]-phenyl}-acetic acid](/img/structure/B1247928.png)










